ADC Aggregation Reduction: PEG8 Linker vs. PEG4 Linker and No-PEG Control
In a direct comparative study of pendant-type PEG linkers in DAR8-ADCs, increasing PEG chain length from 4 to 8 ethylene glycol units significantly reduced conjugate hydrophobicity and aggregate formation. The PEG8-containing ADC exhibited superior stability compared to the PEG4 analog and the DAR4 control lacking PEG. Pharmacokinetic evaluation in vivo confirmed that DAR8-ADCs with PEG8 and PEG12 showed improved PK profiles relative to PEG4 and no-PEG controls [1].
| Evidence Dimension | ADC aggregate content (stability at 40°C in formulation buffer) |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8 linker: Reduced aggregate content |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker: Higher aggregate content; DAR4-ADC without PEG: Highest aggregate content |
| Quantified Difference | Aggregate content decreases as PEG chain length increases (qualitative ranking: PEG12 ≈ PEG8 < PEG4 < no-PEG) |
| Conditions | Native size-exclusion chromatography; 40°C stability study in formulation buffer |
Why This Matters
Lower aggregation correlates with improved ADC stability, reduced immunogenicity risk, and better pharmacokinetic performance, directly impacting drug development feasibility.
- [1] 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer 2025;13(Suppl 2):A1079. View Source
